BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: TAM470 for FAP-Targeting
Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TAMA470

Cat. No.: B12407095

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a promising therapeutic target in oncology due to its high
expression on cancer-associated fibroblasts (CAFs) in the stroma of a majority of solid tumors,
and its limited presence in healthy adult tissues. CAFs are a critical component of the tumor
microenvironment (TME), playing a significant role in tumor progression, invasion, metastasis,
and resistance to therapy. Targeting FAP-positive CAFs presents a strategy to modulate the
TME and inhibit tumor growth.

TAMA470 is a novel, highly potent cytolysin belonging to the tubulysin family of microtubule
inhibitors. It functions by inhibiting tubulin polymerization and microtubule depolymerization,
leading to cell cycle arrest and apoptosis. Its potent cytotoxicity makes it an ideal payload for
an Antibody-Drug Conjugate (ADC).

This document details the application of TAM470 in the development of FAP-targeting ADCs,
with a focus on the well-characterized ADC, OMTX705. OMTX705 is composed of a
humanized anti-FAP monoclonal antibody (OMTXO005) conjugated to the TAM470 payload.
Upon administration, the antibody component of OMTX705 binds to FAP on CAFs, leading to
internalization of the ADC. Inside the cell, the linker is cleaved, releasing TAM470 to exert its
cytotoxic effect on the CAFs.
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Mechanism of Action

The therapeutic strategy of a TAM470-based FAP-targeting ADC, such as OMTX705, is not to
directly target and kill tumor cells, but rather to eliminate the supportive FAP-expressing CAFs
within the tumor stroma. This leads to a disruption of the tumor microenvironment, which can
inhibit tumor growth, increase the penetration of other therapeutic agents, and potentially
overcome resistance to treatments like immunotherapy.

The mechanism can be summarized in the following steps:

e Targeting: The ADC circulates in the bloodstream and the anti-FAP antibody specifically
binds to FAP expressed on the surface of CAFs in the tumor stroma.

« Internalization: Upon binding, the FAP-ADC complex is internalized by the CAF.

» Payload Release: Within the CAF, the linker connecting the antibody and TAM470 is
cleaved, releasing the active TAM470 payload.

o Cytotoxicity: TAM470 binds to B-tubulin, disrupting microtubule dynamics. This interference
with the cytoskeleton leads to G2/M phase cell cycle arrest and subsequent apoptosis of the
FAP-expressing CAF.

Data Presentation
In Vitro Cytotoxicity of OMTX705

The FAP-specific cytotoxic activity of OMTX705 has been demonstrated in various cell lines.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in
inhibiting a specific biological or biochemical function.
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Cell Line FAP Expression Compound IC50

HT1080-FAP Positive OMTX705 ~230 pmol/L

HT1080-WT Negative OMTX705 >100 nmol/L

Primary CAFs N o
Positive OMTX705 Potent Activity

(CAFO07)

HT1080-FAP Positive TAM470 (Free Drug) Exhibits Cytotoxicity

HT1080-WT Negative TAMA470 (Free Drug) Exhibits Cytotoxicity

Table 1: In vitro cytotoxicity of OMTX705 and free TAM470 against FAP-positive and FAP-
negative cell lines. The data for OMTX705 demonstrates a high degree of specificity for FAP-
expressing cells, with a potency approximately 500-fold greater in HT1080-FAP cells compared
to their wild-type counterparts.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Crystal Violet
Staining)
This protocol is for determining the IC50 of a FAP-targeting ADC like OMTX705 on adherent

FAP-positive and FAP-negative cell lines.

Materials:

FAP-positive cells (e.g., HT1080-FAP, primary CAFS)
o FAP-negative cells (e.g., HT1080-WT)

e Complete cell culture medium

o 96-well flat-bottom plates

o FAP-targeting ADC (e.g., OMTX705)

o Control non-targeting ADC
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e Free payload (TAM470)
o Phosphate-buffered saline (PBS)
o Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
» 33% Acetic Acid Solution
e Plate reader (570 nm)
Procedure:
o Cell Seeding:
o Trypsinize and resuspend cells in complete medium.

o Seed 2,500 FAP-expressing cells (e.g., HT1080-FAP) or 10,000 CAFs per well in a 96-well
plate in a volume of 100 pL.

o Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
o Compound Preparation and Treatment:

o Prepare serial dilutions (e.g., 1:4) of the FAP-targeting ADC (starting at 400 nmol/L),
control ADC, and free payload (starting at 60 umol/L) in complete medium.

o Carefully remove the medium from the wells and add 100 pL of the diluted compounds to
the respective wells.

o Include wells with untreated cells as a control.
e Incubation:

o Incubate the plate for 5 days (120 hours) at 37°C, 5% CO2.
e Crystal Violet Staining:

o Gently wash the cells twice with PBS.
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o Add 50 pL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at
room temperature.

o Carefully wash the plate with water to remove excess stain and allow it to air dry.

e Quantification:
o Add 100 pL of 33% Acetic Acid Solution to each well to solubilize the stain.
o Read the absorbance at 570 nm using a plate reader.
o Data Analysis:
o Subtract the absorbance of the blank (wells with no cells) from all readings.
o Normalize the data to the untreated control wells (representing 100% viability).

o Plot the percentage of cell viability against the log of the compound concentration and fit a
dose-response curve to determine the IC50 value.

Protocol 2: Caspase 3/7 Activity Assay for Apoptosis
Induction

This protocol measures the induction of apoptosis by the FAP-targeting ADC.

Materials:

FAP-positive and FAP-negative cells

White-walled 96-well plates

FAP-targeting ADC, control ADC, and free payload

Caspase-Glo® 3/7 Assay kit (Promega) or similar

Luminometer

Procedure:
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e Cell Seeding:
o Seed 10,000 cells per well in a white-walled 96-well plate in 100 pL of complete medium.
o Incubate overnight at 37°C, 5% CO2.

e Treatment:

o Remove the medium and add 100 pL of medium containing the test compounds at a fixed
concentration (e.g., 400 nmol/L for ADCs, 60 pumol/L for free payload).

o Incubate for various time points (e.g., 1, 6, 24, 48 hours).

o Caspase Activity Measurement:

[¢]

At each time point, remove 50 pL of medium from each well.

[¢]

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

[e]

Add 50 pL of the reagent to each well.

o

Incubate for 1 hour at room temperature, protected from light.
o Data Acquisition:

o Measure the luminescence using a plate reader. The luminescence signal is proportional
to the amount of caspase 3/7 activity.

o Data Analysis:

o Plot the relative luminescence units (RLU) against the treatment time for each compound.

Protocol 3: General Protocol for ADC Conjugation
(Thiol-Maleimide Chemistry)

This protocol describes a general method for conjugating a thiol-containing payload-linker to an
antibody via reduced interchain disulfide bonds.
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Materials:

Anti-FAP antibody (e.g., OMTX005) in a suitable buffer (e.g., PBS)

Reducing agent (e.g., TCEP or DTT)

Thiol-reactive payload-linker (e.g., a maleimide-activated TAM470 derivative)

Quenching reagent (e.g., N-acetylcysteine)

Purification system (e.g., size exclusion chromatography)

Procedure:

Antibody Reduction:

o Incubate the antibody with a controlled amount of reducing agent (e.g., TCEP) to partially
reduce the interchain disulfide bonds. The molar ratio of TCEP to antibody will determine
the number of available thiol groups for conjugation.

o Payload-Linker Conjugation:

o Add the maleimide-activated payload-linker to the reduced antibody solution. The reaction
is typically performed at a slightly basic pH for a specified time at room temperature.

e Quenching:
o Add a quenching reagent to cap any unreacted maleimide groups and free thiols.
 Purification:

o Purify the ADC from unconjugated payload-linker and other reaction components using
size exclusion chromatography or another suitable purification method.

e Characterization:

o Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR),
aggregation, and purity using techniques like hydrophobic interaction chromatography
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(HIC) and size exclusion chromatography (SEC).
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Caption: FAP signaling in the tumor microenvironment.
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Caption: FAP-targeting ADC development workflow.
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Caption: Mechanism of action of OMTX705.

¢ To cite this document: BenchChem. [Application Notes: TAM470 for FAP-Targeting Antibody-
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development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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